N-((1S)-1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentan-1-yl)-1H-indole-3-carboxamide, also known as 5F-ADB-PINACA, belongs to a class of compounds known as synthetic cannabinoids (SCs). [, ] These compounds are structurally diverse and often mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. [, , ] In a research context, 5F-ADB-PINACA is utilized to investigate the endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2. []
The synthesis of 5F-ADBICA involves several chemical reactions that typically start with readily available precursors. One common method includes the coupling of an indazole derivative with a fluorinated acyl chloride. Specific details on the synthesis process may vary, but it generally involves:
Technical details regarding these methods often include optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
The molecular structure of 5F-ADBICA can be represented by its chemical formula and characterized by specific functional groups that dictate its activity. The compound features:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to confirm the structure and purity of synthesized 5F-ADBICA .
5F-ADBICA undergoes various chemical reactions that can influence its pharmacological properties. Notable reactions include:
These reactions are essential for understanding the metabolism and potential toxicity of 5F-ADBICA in humans .
The mechanism of action for 5F-ADBICA involves its interaction with cannabinoid receptors in the brain. Upon administration, it binds primarily to the CB1 receptor, leading to activation that mimics the effects of natural cannabinoids. This interaction results in various physiological effects, including:
Quantitative data on receptor binding affinity indicates that 5F-ADBICA displays a significant potency compared to traditional cannabinoids, making it a subject of concern for public health due to its potential for abuse and adverse effects .
The physical and chemical properties of 5F-ADBICA contribute to its behavior as a synthetic cannabinoid:
These properties affect how 5F-ADBICA is formulated in products and how it behaves during analytical testing .
5F-ADBICA has been primarily studied within the context of forensic toxicology due to its presence in various biological matrices including blood and urine. Its applications include:
The ongoing research into synthetic cannabinoids like 5F-ADBICA is crucial for developing better detection methods and understanding their impact on health .
Synthetic cannabinoid receptor agonists (SCRAs) are designer drugs engineered to mimic Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Unlike THC, SCRAs exhibit higher binding affinity and potency at cannabinoid receptors CB1 and CB2, resulting in more intense and unpredictable physiological effects. 5F-ADBICA (methyl 2-{[1-(5-fluoropentyl)-1H-indol-3-yl]formamido}-3,3-dimethylbutanoate) is a third-generation indole-3-carboxamide SCRA that emerged in illicit markets as a circumvention strategy following global bans on earlier compounds [1] [9]. Its structural complexity, potency, and metabolic evasion characterize it as a significant public health and analytical challenge.
The evolution of SCRAs occurred in distinct phases, driven by legislative pressure and chemical innovation:
Table 1: Structural Evolution of Key SCRAs
Generation | Representative Compounds | Core Structural Features |
---|---|---|
1st | JWH-018, CP-47,497 | Naphthoylindoles, cyclohexylphenols |
2nd | AB-PINACA, 5F-AB-PINACA | Indazole carboxamides, fluorinated tails |
3rd | 5F-ADBICA, 5F-MDMB-PINACA | tert-Leucine esters, indole carboxamides |
5F-ADBICA exemplifies "molecular optimization" for enhanced receptor binding and delayed detection, reflecting clandestine chemists’ adaptation to controlled-substance legislation [1] [9].
5F-ADBICA surfaced in global drug markets around 2015–2016, evidenced by forensic toxicology reports and product seizures:
Table 2: Timeline of 5F-ADBICA Emergence
Year | Region/Event | Context |
---|---|---|
2015 | Germany, Slovenia | First seized in "legal high" products |
2016 | United States, Japan | Detected in counterfeit CBD vape liquids |
2017 | Vietnam ("American Grass") | Adulterant in cannabis-like smoking blends |
2018 | Global (DEA report) | Among top 3 seized SCRAs |
5F-ADBICA belongs to the indazole carboxamide subclass, sharing a core structure optimized for CB1 receptor agonism. Its chemical architecture comprises three critical domains:
Core Structure:
Tail Modifications:
Amino Acid Pendant Group:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0